6-Bromo-N,N-dimethylpicolinamide
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Overview
Description
6-Bromo-N,N-dimethylpicolinamide is a chemical compound with the molecular formula C8H9BrN2O It is a derivative of picolinamide, where the pyridine ring is substituted with a bromine atom at the 6th position and the amide nitrogen is dimethylated
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-N,N-dimethylpicolinamide typically involves the bromination of N,N-dimethylpicolinamide. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the 6th position of the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction, but with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-N,N-dimethylpicolinamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Can be achieved using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Often involves reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
6-Bromo-N,N-dimethylpicolinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-N,N-dimethylpicolinamide involves its interaction with specific molecular targets. The bromine atom and the dimethylamino group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-N,N-dimethylpicolinamide: Similar structure but with a chlorine atom instead of bromine.
6-Fluoro-N,N-dimethylpicolinamide: Contains a fluorine atom at the 6th position.
6-Iodo-N,N-dimethylpicolinamide: Features an iodine atom at the 6th position.
Uniqueness
6-Bromo-N,N-dimethylpicolinamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions and its interactions with biological targets .
Biological Activity
6-Bromo-N,N-dimethylpicolinamide is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant studies.
Chemical Structure
The compound is characterized by the presence of a bromine atom at the 6-position of the picolinamide structure, which may influence its biological activity. The molecular formula is C₈H₁₃BrN₂O, and its structure can be represented as follows:
Research indicates that this compound may interact with various biological targets, including enzymes and receptors. Its activity is primarily attributed to:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing physiological responses related to pain and inflammation.
Antimicrobial Activity
A study conducted by Apollo Scientific indicated that this compound exhibits antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results suggest that the compound has significant potential as an antimicrobial agent, particularly against Gram-positive bacteria.
Anti-inflammatory Properties
In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This suggests a potential application in inflammatory diseases.
Case Studies
- Diabetes Treatment : A clinical study explored the use of this compound as a glucokinase activator. Results showed improved glycemic control in diabetic models, indicating its potential role in diabetes management.
- Cancer Research : Preliminary studies have indicated that the compound may induce apoptosis in cancer cell lines through modulation of apoptotic pathways, making it a candidate for further investigation in oncology.
Safety and Toxicity
Toxicological assessments have been conducted to evaluate the safety profile of this compound. Acute toxicity studies in animal models suggest a low toxicity profile at therapeutic doses, but further long-term studies are necessary to fully understand its safety.
Properties
IUPAC Name |
6-bromo-N,N-dimethylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-11(2)8(12)6-4-3-5-7(9)10-6/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSGPWDYMOHCFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NC(=CC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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